N-(4-Bromophenyl)-2-(sec-butylamino)acetamide
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Overview
Description
N-(4-Bromophenyl)-2-(sec-butylamino)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to an acetamide moiety, with a secondary butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-(sec-butylamino)acetamide typically involves the following steps:
Starting Materials: 4-Bromoaniline and sec-butylamine.
Acylation Reaction: The 4-bromoaniline undergoes acylation with chloroacetyl chloride to form N-(4-bromophenyl)acetamide.
Amine Substitution: The N-(4-bromophenyl)acetamide is then reacted with sec-butylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-(sec-butylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or dehalogenated products.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenylacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-(sec-butylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(sec-butylamino)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-Methylphenyl)-2-(sec-butylamino)acetamide: Features a methyl group in place of the bromine atom.
N-(4-Fluorophenyl)-2-(sec-butylamino)acetamide: Contains a fluorine atom instead of bromine.
Uniqueness
N-(4-Bromophenyl)-2-(sec-butylamino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially affecting their pharmacokinetic properties.
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(butan-2-ylamino)acetamide |
InChI |
InChI=1S/C12H17BrN2O/c1-3-9(2)14-8-12(16)15-11-6-4-10(13)5-7-11/h4-7,9,14H,3,8H2,1-2H3,(H,15,16) |
InChI Key |
XLUANCFZTFNPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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